molecular formula C12H21N3 B13266163 N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]cyclohexanamine

N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]cyclohexanamine

Cat. No.: B13266163
M. Wt: 207.32 g/mol
InChI Key: RPKZWQMBZACTFB-UHFFFAOYSA-N
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Description

N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]cyclohexanamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. This amine-containing molecule features a 1-methyl-1H-pyrazol-4-yl group, a heterocyclic scaffold commonly found in compounds with significant biological activity . While the specific applications of this compound are under investigation, its structural similarity to other pyrazole-based compounds suggests potential as a key intermediate or pharmacophore in drug discovery . Pyrazole derivatives are extensively studied for their interactions with central nervous system targets. For instance, recent patent literature highlights that 1H-pyrazol-4-yl derivatives can act as potent GPR139 antagonists . The GPR139 receptor is a G-protein coupled receptor predominantly expressed in the brain, and its antagonists are being investigated for the treatment of various neurological and psychiatric disorders, including depression, Alzheimer's disease, schizophrenia, drug addiction, and attention deficit hyperactivity disorder (ADHD) . As such, researchers may find value in this compound for developing novel therapeutics targeting these conditions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-[1-(1-methylpyrazol-4-yl)ethyl]cyclohexanamine

InChI

InChI=1S/C12H21N3/c1-10(11-8-13-15(2)9-11)14-12-6-4-3-5-7-12/h8-10,12,14H,3-7H2,1-2H3

InChI Key

RPKZWQMBZACTFB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=C1)C)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Method A: Hydrazine Condensation with α,β-Unsaturated Ketones

  • Procedure : Hydrazine derivatives react with α,β-unsaturated carbonyl compounds (e.g., α,β-unsaturated ketones or aldehydes) under reflux conditions, leading to cyclization and formation of the pyrazole ring.
  • Example : Condensation of methylhydrazine with 1,3-dicarbonyl compounds like acetylacetone, followed by cyclization under acidic or basic conditions, yields 4-substituted pyrazoles.
  • Reference : Literature reports confirm this as a standard route for pyrazole synthesis, with yields typically ranging from 60-85%.

Method B: 1,3-Dipolar Cycloaddition

  • Procedure : 1,3-Dipolar cycloaddition of diazocompounds with alkynes or nitriles, catalyzed by copper or other transition metals, can produce pyrazoles with specific substitution patterns.
  • Application : Suitable for introducing methyl groups at the 1-position of pyrazole, as required for the target compound.

Introduction of the 1-Methyl-1H-pyrazol-4-yl Group

The key intermediate, 1-(1-Methyl-1H-pyrazol-4-yl)ethanone , can be synthesized via palladium-catalyzed cross-coupling reactions, notably Suzuki-Miyaura coupling, as evidenced by patent procedures and research articles.

Method C: Suzuki-Miyaura Cross-Coupling

  • Reaction Conditions :
    • Reactants : 4-bromo-1-methylpyrazole or its derivatives with boronic acids (e.g., 1-methyl-1H-pyrazol-4-yl boronic acid).
    • Catalyst : Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
    • Base : Sodium carbonate or potassium phosphate.
    • Solvent : Dioxane-water mixture.
    • Conditions : Heating at 100°C under inert atmosphere for 2 hours.
  • Outcome : Formation of the methylpyrazolyl-ethyl intermediate with yields around 50-77%, verified via NMR and LC-MS.

Data Table: Cross-Coupling Reaction Parameters

Parameter Details
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂
Base Sodium carbonate or potassium phosphate
Solvent Dioxane-water mixture
Temperature 100°C
Reaction Time 2 hours
Yield 50-77%

Functionalization of the Pyrazole Derivative

The methylpyrazolyl intermediate can be further functionalized via acylation or alkylation to introduce the ethyl linkage.

Method D: Alkylation with Ethyl Halides

  • Procedure : Nucleophilic substitution using ethyl halides (e.g., ethyl bromide) in the presence of base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or DMSO).
  • Outcome : Formation of N-alkylated pyrazole derivatives, with reaction conditions optimized to prevent over-alkylation.

Synthesis of the Cyclohexanamine Moiety

The cyclohexanamine fragment can be synthesized via reduction of cyclohexanone derivatives or via nucleophilic substitution reactions.

Method E: Reductive Amination

  • Procedure : Cyclohexanone reacts with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride or hydrogenation catalysts.
  • Reaction Conditions : Mild acidic conditions at room temperature or under reflux.
  • Yield : Typically high (70-85%).

Method F: Direct Nucleophilic Substitution

  • Procedure : Cyclohexanone derivatives undergo nucleophilic substitution with amines under basic conditions, followed by purification.

Coupling of Pyrazole and Cyclohexanamine

The final step involves coupling the pyrazole derivative with cyclohexanamine:

Method G: Amide or Amine Coupling

  • Procedure : Activation of the pyrazole intermediate with suitable coupling reagents (e.g., carbodiimides, EDC, or DCC), followed by reaction with cyclohexanamine.
  • Alternative : Direct nucleophilic substitution if the pyrazole derivative bears a suitable leaving group (e.g., halide).

Data Table: Coupling Conditions

Parameter Details
Reagents EDC, DCC, or similar coupling agents
Solvent Dichloromethane, DMF, or DMSO
Temperature Room temperature to reflux
Reaction Time 12-24 hours
Yield Variable, typically 60-80%

Summary of the Overall Synthetic Route

Step Description Key Reagents & Conditions Yield Range
1 Pyrazole core synthesis Hydrazine + α,β-unsaturated carbonyls or cycloaddition 60-85%
2 Methylpyrazolyl-ethyl intermediate synthesis Suzuki-Miyaura coupling with boronic acid 50-77%
3 Functionalization to introduce ethyl linkage Alkylation with ethyl halides Variable
4 Cyclohexanamine synthesis Reductive amination or nucleophilic substitution 70-85%
5 Coupling to form final compound Carbodiimide-mediated coupling 60-80%

Additional Notes and Considerations

  • Purification : Techniques such as column chromatography, recrystallization, and fractional crystallization are routinely employed.
  • Characterization : NMR, LC-MS, IR, and melting point analysis confirm compound identity.
  • Safety : Reactions involving hydrazines, halogenated compounds, and transition metals require appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]cyclohexanamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters and enzymes. The pyrazole ring is known to interact with biological macromolecules, influencing their function and activity. Additionally, the cyclohexanamine moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds (Table 1) are structurally related to N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]cyclohexanamine, based on similarity scores and functional group analysis :

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Substituents/Modifications Similarity Score (if available) Key Features
This compound Cyclohexanamine, ethyl linker, methylpyrazole - High lipophilicity, steric bulk
N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine Difluoroethyl group replaces cyclohexanamine - Electronegative, potential metabolic stability
(1-Methyl-1H-pyrazol-4-yl)methanamine Methanamine directly attached to pyrazole 0.72 Compact, polar, reduced steric hindrance
1-Methyl-1H-pyrazole-4-carboxylic acid Carboxylic acid replaces amine 0.80 Acidic, high solubility in aqueous media

Comparative Analysis

N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine
  • Structural Difference : Substitution of cyclohexanamine with a difluoroethyl group.
  • However, the lack of a cyclohexyl group reduces lipophilicity, which may limit blood-brain barrier penetration compared to the target compound. This analog is listed as discontinued, suggesting challenges in synthesis or unfavorable pharmacokinetic properties .
(1-Methyl-1H-pyrazol-4-yl)methanamine
  • Structural Difference : Simplified structure lacking the ethyl and cyclohexyl groups.
  • Functional Impact : Reduced molecular weight (MW) and lipophilicity improve aqueous solubility but may compromise binding affinity to hydrophobic targets. The absence of steric bulk could enhance receptor accessibility but reduce selectivity .
1-Methyl-1H-pyrazole-4-carboxylic acid
  • Structural Difference : Replacement of the amine with a carboxylic acid.
  • Functional Impact : The carboxylic acid introduces polarity and acidity (predicted pKa ~4-5), making it suitable for ionic interactions in drug-receptor binding. However, this modification eliminates the basic amine, which is critical for protonation in physiological environments .

Implications for Drug Design

  • Lipophilicity and CNS Penetration : The cyclohexyl group in the target compound enhances lipid solubility (predicted logP ~2.5–3.0), favoring blood-brain barrier traversal, unlike polar analogs like (1-Methyl-1H-pyrazol-4-yl)methanamine .
  • Metabolic Stability : Fluorinated analogs may resist cytochrome P450-mediated oxidation but could face elimination challenges due to increased polarity .

Biological Activity

N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]cyclohexanamine, with the CAS number 1251387-40-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings related to this compound.

  • Molecular Formula : C12_{12}H21_{21}N3_3
  • Molecular Weight : 207.32 g/mol
  • Chemical Structure : The compound consists of a cyclohexanamine core substituted with a 1-methyl-1H-pyrazole group, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have been reported to show antibacterial effects against various gram-positive and gram-negative bacteria. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .
  • Anticancer Properties : Some pyrazole-containing compounds have been evaluated for their anticancer activities. For example, derivatives similar to this compound have shown promise in inhibiting cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells. Mechanistic studies often reveal that these compounds induce apoptosis and disrupt cell cycle progression .

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. Cyclohexylamine reacts with 5-chloro-3-methyl-1H-pyrazole derivatives under specific conditions (e.g., using caesium carbonate as a base in DMF) to yield the desired product . This synthetic route allows for the modification of the pyrazole ring to enhance biological activity.

Case Study 1: Antibacterial Evaluation

In a study evaluating various pyrazole derivatives, this compound was tested against several bacterial strains. The results indicated significant bactericidal activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests that the compound may serve as a lead for developing new antibacterial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against human cancer cell lines. The compound demonstrated an IC50_{50} value of 0.52 µM against HeLa cells, indicating potent antiproliferative effects. Mechanistic studies showed that treatment led to cell cycle arrest at the G2/M phase and induced apoptosis through mitochondrial pathways .

Data Tables

PropertyValue
CAS Number1251387-40-2
Molecular FormulaC12_{12}H21_{21}N3_3
Molecular Weight207.32 g/mol
Antibacterial MIC (S. aureus)50 µg/mL
Anticancer IC50_{50} (HeLa)0.52 µM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]cyclohexanamine, and what critical reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling a pyrazole-containing amine (e.g., 1-(1-methyl-1H-pyrazol-4-yl)ethanamine) with a cyclohexanamine derivative. Key steps include:

  • Amine Activation : Use of coupling agents like chloroacetyl chloride in dichloromethane with a base (e.g., triethylamine) to facilitate nucleophilic substitution .
  • Cyclocondensation : For pyrazole formation, cyclocondensation of precursors like ethyl acetoacetate with hydrazines under reflux, followed by hydrolysis to carboxylic acid derivatives .
  • Optimization : Reaction temperature (e.g., 120°C for cyclization), solvent choice (polar aprotic solvents for stability), and stoichiometric ratios (e.g., 2.0 mmol isocyanide for tetrazole derivatives) are critical for yield .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Identify protons on the pyrazole (δ 7.3–7.6 ppm), cyclohexane (δ 1.5–2.1 ppm), and methyl groups (δ 2.1–3.9 ppm). Multiplicity patterns (e.g., doublets for ethyl groups) resolve stereochemistry .
  • LCMS/ESIMS : Confirm molecular weight (e.g., m/z 392 for analogous pyrazole-carboxamides) and purity (>95% by HPLC with C18 columns) .
  • IR Spectroscopy : Detect functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹ in amides) .

Advanced Research Questions

Q. How can crystallographic refinement (e.g., SHELXL) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (≤1.0 Å) to capture bond lengths and angles. Twinned data may require SHELXD for phase resolution .
  • Refinement in SHELXL : Apply constraints for disordered cyclohexane rings and anisotropic displacement parameters for heavy atoms. Use "ISOR" and "DELU" commands to stabilize refinement .
  • Validation : Check R-factor convergence (<0.05) and Platon/CHECKCIF for geometry outliers .

Q. How to address contradictions in reported biological activity data (e.g., kinase inhibition vs. antimicrobial effects)?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., JAK2 inhibitors as in ).
  • SAR Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) on activity. Pyrazole-4-yl groups enhance kinase selectivity, while chloroacetamides favor antimicrobial action .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile IC50 variations across studies, accounting for assay sensitivity (e.g., luminescence vs. fluorescence readouts) .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetics and metabolic stability?

  • Methodological Answer :

  • Hepatic Microsomes : Incubate with liver microsomes (human/rat) to assess CYP450-mediated metabolism. Monitor parent compound depletion via LC-MS/MS .
  • Caco-2 Permeability : Use monolayers to predict intestinal absorption. A Papp >1×10⁻⁶ cm/s suggests good bioavailability .
  • Plasma Stability : Incubate in plasma (37°C, pH 7.4) and quantify degradation over 24 hours. High instability may require prodrug strategies .

Q. How do structural modifications (e.g., substituent position on pyrazole) influence binding affinity in target proteins?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions (e.g., pyrazole N1 with kinase hinge regions). Compare binding scores (ΔG) for 1-methyl vs. 3-methoxy derivatives .
  • Crystallographic Mapping : Overlay ligand-protein structures (e.g., PDB 4A4F) to identify steric clashes or hydrogen-bonding opportunities .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent changes (e.g., cyclohexane vs. benzene rings) using molecular dynamics simulations .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s solubility and formulation stability?

  • Methodological Answer :

  • pH-Solubility Profiling : Measure solubility in buffers (pH 1–10) to identify optimal formulation pH. Cyclohexanamine derivatives often show higher solubility in acidic conditions .
  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and oxidizers (H2O2) to identify degradation pathways (e.g., pyrazole ring oxidation) .
  • Excipient Screening : Test stabilizers (e.g., cyclodextrins) to enhance shelf-life. Use DSC/TGA to detect polymorphic transitions affecting stability .

Advanced Experimental Design

Q. What strategies optimize enantiomeric purity during asymmetric synthesis of chiral cyclohexanamine derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Employ Ru-BINAP complexes for hydrogenation of imine precursors (e.g., >90% ee achieved with Noyori-type catalysts) .
  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients to separate enantiomers. Monitor optical rotation ([α]D) for purity .
  • Kinetic Resolution : Utilize lipases (e.g., CAL-B) to selectively acylate one enantiomer in racemic mixtures .

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